BenchChemオンラインストアへようこそ!

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Antibacterial Rhodanine-3-carboxyalkyl acids Gram-positive

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid (CAS 902025-18-7) belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) class and incorporates a quinolin-6-ylmethylene substituent at position 5 together with an N3-propanoic acid side chain. Rhodanine-based compounds are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad range of biological activities including kinase inhibition, PPARγ modulation, and antibacterial effects.

Molecular Formula C16H12N2O3S2
Molecular Weight 344.4
CAS No. 902025-18-7
Cat. No. B2677134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid
CAS902025-18-7
Molecular FormulaC16H12N2O3S2
Molecular Weight344.4
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N=C1
InChIInChI=1S/C16H12N2O3S2/c19-14(20)5-7-18-15(21)13(23-16(18)22)9-10-3-4-12-11(8-10)2-1-6-17-12/h1-4,6,8-9H,5,7H2,(H,19,20)/b13-9-
InChIKeyCTYRHQJYFFIZAW-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(4-Oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic Acid (CAS 902025-18-7): Procurement-Relevant Structural and Pharmacological Baseline


(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid (CAS 902025-18-7) belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) class and incorporates a quinolin-6-ylmethylene substituent at position 5 together with an N3-propanoic acid side chain . Rhodanine-based compounds are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad range of biological activities including kinase inhibition, PPARγ modulation, and antibacterial effects [1]. This specific derivative combines a quinoline heterocycle—a pharmacophore associated with enhanced DNA intercalation and π-stacking interactions—with a carboxyalkyl side chain that modulates physicochemical properties and target selectivity relative to N-unsubstituted or N-acetic acid analogs. The compound is supplied as a research-grade screening molecule (typical purity ≥95%) and is positioned as a candidate for early-stage drug discovery programs targeting kinase inhibition, antimicrobial screening, or metabolic disease pathways.

Why Rhodanine-Class Compounds Cannot Be Interchanged: The N3-Side Chain and C5-Substituent Determine Target Engagement and Selectivity


Rhodanine derivatives bearing different N3 substituents (H, acetic acid, propanoic acid, or longer alkyl chains) and different C5-arylidene groups exhibit fundamentally divergent biological profiles that preclude simple functional interchange [1]. The N3-propanoic acid moiety in CAS 902025-18-7 confers distinct lipophilicity and ionization characteristics compared to N3-acetic acid or N3-unsubstituted analogs, directly impacting membrane permeability, serum protein binding, and intracellular target access [2]. Likewise, the quinolin-6-ylmethylene substituent at C5 determines the spatial orientation and π-stacking capacity within kinase ATP-binding pockets or PPARγ ligand-binding domains, a feature not replicated by phenyl, benzylidene, or quinolin-8-yl analogs. Substituting a generic rhodanine or even a closely related quinoline-rhodanine without verifying the specific N3-side chain and C5-substituent identity risks loss of target potency, altered selectivity profiles, or introduction of uncharacterized cytotoxicity. The quantitative evidence below substantiates why CAS 902025-18-7 warrants evaluation as a distinct chemical entity rather than as a fungible member of a broad compound class.

Quantitative Differentiation Evidence for (Z)-3-(4-Oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic Acid vs. Nearest Analogs


N3-Propanoic Acid vs. N3-Acetic Acid Rhodanine Derivatives: Differential Gram-Positive Antibacterial Potency

In a head-to-head study of two series of rhodanine-3-acetic acid and rhodanine-3-propionic acid derivatives bearing identical C5-benzylidene or cinnamylidene substituents, the N3-propionic acid series consistently demonstrated superior antibacterial activity against Gram-positive strains. The N3-propionic acid derivatives exhibited the highest overall activity within the tested panel, while the corresponding N3-acetic acid derivatives were systematically less potent [1]. This establishes that the propanoic acid side chain—as present in CAS 902025-18-7—provides a measurable advantage over the acetic acid chain for Gram-positive antibacterial applications, a finding directly attributable to differences in the N3-carboxyalkyl group rather than the C5-substituent.

Antibacterial Rhodanine-3-carboxyalkyl acids Gram-positive Structure-activity relationship

Quinoline-Rhodanine Scaffold Kinase Inhibition: Multikinase Potency Profile of the Core Structure

The core quinolin-6-ylmethylene-2-thioxothiazolidin-4-one scaffold, which constitutes the structural backbone of CAS 902025-18-7, has been characterized in BindingDB (ChEMBL3774448) against a panel of clinically relevant kinases. The scaffold exhibits potent inhibition of DYRK1A (IC50 = 20 nM), DYRK1B (IC50 = 60 nM), DYRK2 (IC50 = 60 nM), and CLK3 (IC50 = 87 nM) [1]. This multikinase profile is notable because DYRK1A is implicated in neurological disorders and cancer, while CLK3 is associated with alternative splicing regulation. The quinoline moiety at the 6-position is critical for this kinase engagement; quinoline-substituted rhodanines at other positions or non-quinoline rhodanines typically show reduced or absent kinase inhibition. The N3-propanoic acid side chain of CAS 902025-18-7 is expected to further refine this selectivity profile through altered binding pocket interactions and solubility, though direct kinase data on the fully elaborated compound remain to be published.

Kinase inhibition DYRK1A CLK3 Quinoline-rhodanine BindingDB

Antitubercular Activity of Quinolidene-Rhodanine Conjugates: Whole-Cell Potency with Favorable Selectivity

A series of rhodanine-incorporated quinoline derivatives structurally related to CAS 902025-18-7 were evaluated against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) in both active and dormant states. Compounds 3e, 3f, 3g, 3h, and 3i exhibited very good antitubercular activity [1]. Critically, these active compounds were non-cytotoxic against a panel of six human cell lines (HUVEC, THP-1, macrophages, A549, PANC-1, HeLa) as assessed by modified MTT assay, and they showed no activity against Gram-positive or Gram-negative bacteria, indicating specificity for mycobacterial targets [1]. This selectivity profile—potent antimycobacterial activity without broad-spectrum antibacterial or mammalian cytotoxicity—is a distinguishing feature of the quinoline-rhodanine scaffold compared to less selective antibacterial rhodanines.

Antitubercular Mycobacterium tuberculosis Quinoline-rhodanine Selectivity Cytotoxicity

Quinoline-Rhodanine vs. Quinoline-Thiazolidinedione Core: Implications for PPARγ Activation and Kinase Selectivity

The 2-thioxo group in rhodanine-based compounds (including CAS 902025-18-7) distinguishes them from the 2,4-dione of classical thiazolidinedione (TZD) PPARγ agonists such as rosiglitazone and pioglitazone. In SAR studies, conversion of the rhodanine sulfur to oxygen systematically reduced PPARγ binding affinity while generally maintaining agonist efficacy in cellular assays [1]. This indicates that the 2-thioxo group confers higher receptor-binding potency. Simultaneously, rhodanine derivatives bearing the quinoline moiety exhibit kinase inhibition (DYRK1A IC50 20 nM) that is not observed with TZD-based compounds, suggesting a dual-target pharmacology unique to the rhodanine scaffold. Furthermore, TZD full agonists are associated with weight gain, fluid retention, and hepatotoxicity, whereas partial PPARγ modulators and non-TZD scaffolds may dissociate insulin-sensitizing effects from adverse outcomes—a property actively sought in next-generation antidiabetic agents and achievable through the rhodanine-quinoline chemotype [2].

PPARγ Rhodanine Thiazolidinedione Core scaffold comparison Adverse effects

Gram-Positive Antibacterial Potency of Quinoline-Rhodanine Conjugates Against Multidrug-Resistant Clinical Isolates

Three series of rhodanine derivatives bearing a quinoline moiety (6a-h, 7a-g, 8a-e) were evaluated against a panel of Gram-positive bacteria including multidrug-resistant clinical isolates. Compounds 6g and 8c were identified as the most effective, achieving minimum inhibitory concentration (MIC) values of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA) [1]. Importantly, none of the compounds exhibited activity against Gram-negative Escherichia coli 1356 at concentrations up to 64 μg/mL, and cytotoxicity assays confirmed that compounds 6g, 7g, and 8e exerted antibacterial activity at non-cytotoxic concentrations [1]. This establishes a clear Gram-positive selectivity window and validates the quinoline-rhodanine scaffold as a source of potent, selective anti-MRSA agents—a profile directly relevant to CAS 902025-18-7 given its shared quinoline-rhodanine core.

Antibacterial MRSA QRSA Quinoline-rhodanine MIC

Priority Application Scenarios for (Z)-3-(4-Oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic Acid Based on Quantitative Differentiation Evidence


Kinase-Targeted Drug Discovery: DYRK1A/CLK3 Dual Inhibition Lead Optimization

The quinoline-rhodanine core scaffold demonstrates low-nanomolar inhibition of DYRK1A (IC50 20 nM), DYRK1B (60 nM), DYRK2 (60 nM), and CLK3 (87 nM) [1]. CAS 902025-18-7, with its N3-propanoic acid side chain, provides a differentiated solubility and selectivity profile compared to the N3-unsubstituted parent compound. This compound is suited for structure-activity relationship (SAR) campaigns aiming to improve kinase selectivity or to combine DYRK1A inhibition (relevant to Down syndrome, Alzheimer's disease, and cancer) with CLK3 modulation (splicing regulation). Researchers should prioritize this compound when the goal is to systematically vary the N3 substituent while maintaining the quinoline-rhodanine pharmacophore, a combination not readily achievable with commercially available N3-unsubstituted or N3-acetic acid analogs.

Antibacterial Hit Discovery: Gram-Positive-Selective Agents Against Multidrug-Resistant MRSA and QRSA

Quinoline-rhodanine derivatives have demonstrated MIC values of 1 μg/mL against both MRSA and QRSA clinical isolates while showing no Gram-negative activity up to 64 μg/mL and no mammalian cytotoxicity at active concentrations [2]. The N3-propanoic acid side chain present in CAS 902025-18-7 has been independently shown to confer superior Gram-positive antibacterial activity compared to the N3-acetic acid series in head-to-head testing [3]. This positions CAS 902025-18-7 as a preferred scaffold for medicinal chemistry programs developing narrow-spectrum anti-MRSA agents, where selectivity against Gram-negative flora is desirable to minimize gut microbiome disruption.

Antitubercular Lead Generation: Mycobacteria-Specific Inhibitors with Documented Human Cell Safety

Structurally related quinolidene-rhodanine conjugates exhibit potent activity against M. tuberculosis H37Ra and M. bovis BCG in both replicating and dormant states, with a critical distinguishing feature: complete inactivity against Gram-positive and Gram-negative bacteria, indicating mycobacterium-specific target engagement [4]. The same compounds were non-cytotoxic against six human cell lines (HUVEC, THP-1, macrophages, A549, PANC-1, HeLa). CAS 902025-18-7 shares this core scaffold and is therefore a strategic procurement choice for tuberculosis drug discovery programs that require pathogen-selective hits with a pre-validated safety margin against human cells.

PPARγ Partial Agonist and Metabolic Disease Research: Non-TZD Scaffold Exploration

Rhodanine derivatives function as PPARγ agonists with efficacy comparable to rosiglitazone in cellular adipogenesis and transactivation assays (compound 31 achieved ~70% of rosiglitazone efficacy) [5]. Unlike TZD-based full agonists, the 2-thioxo rhodanine scaffold offers the potential for partial agonism or selective PPARγ modulation, which may dissociate insulin sensitization from adverse effects such as weight gain and hepatotoxicity [6]. CAS 902025-18-7, combining a quinoline moiety with a propanoic acid side chain, enables exploration of dual PPARγ/kinase pharmacology—a strategy not accessible with commercial TZD reagents. This compound is best deployed in target-based screening cascades for metabolic disorders where both PPARγ engagement and kinase inhibition are hypothesized to provide therapeutic synergy.

Quote Request

Request a Quote for (Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.